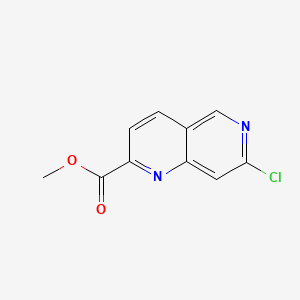

Methyl 7-chloro-1,6-naphthyridine-2-carboxylate

Description

Methyl 7-chloro-1,6-naphthyridine-2-carboxylate (CAS: 338760-63-7) is a heterocyclic compound featuring a naphthyridine core substituted with a chlorine atom at position 7 and a methyl ester group at position 2. Its molecular formula is C₁₀H₇ClN₂O₂, and it is commonly used as a synthetic intermediate in medicinal chemistry and materials science. The chlorine substituent enhances electrophilicity, making it reactive in nucleophilic substitution reactions, while the methyl ester group contributes to lipophilicity, influencing solubility and bioavailability .

Properties

Molecular Formula |

C10H7ClN2O2 |

|---|---|

Molecular Weight |

222.63 g/mol |

IUPAC Name |

methyl 7-chloro-1,6-naphthyridine-2-carboxylate |

InChI |

InChI=1S/C10H7ClN2O2/c1-15-10(14)7-3-2-6-5-12-9(11)4-8(6)13-7/h2-5H,1H3 |

InChI Key |

CIKKLQUUISMAJK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC2=CC(=NC=C2C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-chloro-1,6-naphthyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids to produce monoarylated or diarylated naphthyridines . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The exact methods can vary depending on the desired scale and application, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-1,6-naphthyridine-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 7th position can be substituted with different groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions with arylboronic acids to form arylated derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include arylboronic acids, catalysts like palladium, and solvents such as dimethylformamide (DMF). Reaction conditions typically involve controlled temperatures and specific reaction times to achieve the desired products.

Major Products Formed

The major products formed from these reactions include monoarylated and diarylated naphthyridines, which have various applications in medicinal chemistry and other fields .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Methyl 7-chloro-1,6-naphthyridine-2-carboxylate exhibits significant antimicrobial properties. Research indicates that derivatives of naphthyridine compounds demonstrate potent antibacterial and antifungal activities. For instance, studies have shown that related naphthyridine derivatives are effective against various strains of bacteria, including ciprofloxacin-resistant strains .

Potential in Neurological Disorders

Naphthyridine derivatives, including this compound, have been explored for their potential in treating neurological disorders such as Alzheimer's disease and depression. These compounds may act as inhibitors of certain enzymes or receptors involved in these conditions .

JAK Kinase Inhibition

Recent studies have identified this compound as a candidate for Janus kinase (JAK) inhibitors. JAK inhibitors are promising for treating inflammatory diseases like ulcerative colitis and Crohn's disease due to their ability to modulate immune responses without significant systemic effects .

Agricultural Applications

Pesticidal Properties

The compound has shown potential as a pesticide. Research indicates that naphthyridine derivatives can inhibit the growth of various pests, making them suitable candidates for agricultural applications. Their effectiveness against specific pest strains highlights their potential role in integrated pest management strategies .

Material Science

Polymer Chemistry

this compound can be utilized in the synthesis of novel polymers with enhanced properties. The incorporation of naphthyridine structures into polymer matrices can improve thermal stability and mechanical strength, making them suitable for advanced material applications .

Data Summary

Mechanism of Action

The mechanism of action of methyl 7-chloro-1,6-naphthyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to various biological effects, such as inhibition of cancer cell growth or reduction of inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The reactivity and applications of naphthyridine derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis:

Table 1: Substituent Effects on Key Properties

Key Insights :

- Chlorine vs. Other Halogens : The 7-chloro substituent in the target compound is more reactive toward nucleophilic substitution than bromine (e.g., in 8-bromo derivatives) due to lower bond dissociation energy .

- Ester Groups : Methyl esters (target compound) hydrolyze faster than ethyl esters (e.g., ethyl 4,6-dichloro-3-pyridinecarboxylate), enabling quicker downstream modifications .

Key Insights :

- The target compound’s synthesis achieves higher yields (70–80%) compared to 1,6-naphthyridin-2(1H)-one derivatives (40%), likely due to optimized displacement conditions .

- Lumazine derivatives (e.g., 7-chloro-1,3-dimethyllumazine-6-amine) utilize similar displacement chemistry but require specialized diamines .

Key Insights :

- The target compound’s methyl ester and chlorine substituent make it a versatile scaffold for prodrug development, whereas sulfur-containing analogs (e.g., ethyl 2-sulfanylidene derivatives) are more specialized for antibacterial use .

Biological Activity

Methyl 7-chloro-1,6-naphthyridine-2-carboxylate is a synthetic organic compound belonging to the naphthyridine class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C_11H_8ClN_2O_2

- Molecular Weight : Approximately 232.65 g/mol

- Structural Features : The presence of a chlorine atom at the 7-position and a carboxylate ester group contributes to its unique reactivity and biological profile.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of naphthyridine derivatives, including this compound. The compound has shown significant activity against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Inhibition of DNA gyrase |

| Escherichia coli | 0.5 μg/mL | Disruption of cell wall synthesis |

| Pseudomonas aeruginosa | Not active | - |

The compound's efficacy was evaluated through various assays, including time-kill assays and biofilm formation inhibition studies. Notably, it displayed synergistic effects when combined with other antibiotics like ciprofloxacin, reducing their MIC values significantly .

The biological activity of this compound is largely attributed to its interaction with key biological targets:

- DNA Gyrase Inhibition : The compound acts as an inhibitor of DNA gyrase, an essential enzyme for bacterial DNA replication.

- Antibiofilm Properties : It effectively reduces biofilm formation in pathogenic bacteria, enhancing its potential as a therapeutic agent .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of this compound against multi-drug resistant strains. The results indicated that the compound exhibited potent activity against Staphylococcus aureus, with an MIC value significantly lower than traditional antibiotics like ciprofloxacin .

Structure-Activity Relationship (SAR)

Research has also focused on the structure-activity relationship (SAR) of naphthyridine derivatives. Modifications at various positions on the naphthyridine ring have been shown to influence biological activity:

| Modification | Effect on Activity |

|---|---|

| Chlorine at position 7 | Enhanced antibacterial properties |

| Methyl substitution at position 2 | Increased solubility and bioavailability |

The SAR studies suggest that specific substitutions can optimize the compound's pharmacological profile, leading to improved therapeutic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.